molecular formula C17H18N2O6S2 B3565662 N,N,N',N'-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

N,N,N',N'-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B3565662
M. Wt: 410.5 g/mol
InChI Key: YILRKLJVLHQXLY-UHFFFAOYSA-N
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Description

“N,N,N’,N’-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide” is a chemical compound with the molecular formula C17H18N2O6S2. It has an average mass of 410.465 Da and a monoisotopic mass of 410.060638 Da .


Synthesis Analysis

The synthesis of substituted 6H-benzo[c]chromenes, which includes “N,N,N’,N’-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide”, has been developed through a metal-free approach . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .


Molecular Structure Analysis

The molecular structure of “N,N,N’,N’-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide” is based on the 6H-benzo[c]chromene scaffold . This scaffold is formed through a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “N,N,N’,N’-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide” is a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate . This is followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .

Mechanism of Action

The mechanism of the synthesis reaction was investigated by DFT calculations and was confirmed to be concerted through a slightly asynchronous transition state . Energetic analysis of the transition states confirmed the experimental results in terms of regioselectivity and reactivity tendencies .

Properties

IUPAC Name

3-N,3-N,8-N,8-N-tetramethyl-6-oxobenzo[c]chromene-3,8-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S2/c1-18(2)26(21,22)11-5-7-13-14-8-6-12(27(23,24)19(3)4)10-16(14)25-17(20)15(13)9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILRKLJVLHQXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)N(C)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,N',N'-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

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